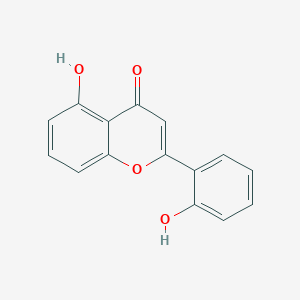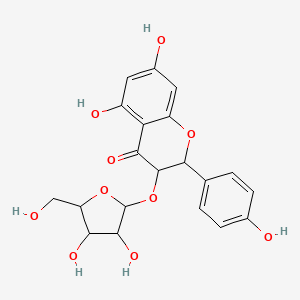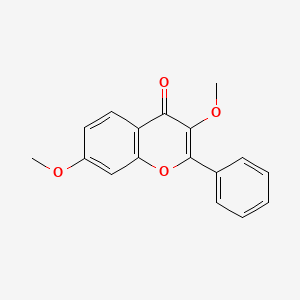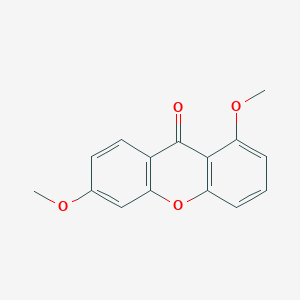
Guanidinium sulphate
Vue d'ensemble
Description
Guanidinium sulphate is a chemical compound with the molecular formula C(NH₂)₃₂SO₄. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Guanidinium sulphate can be synthesized through several methods. One common laboratory method involves the reaction of guanidine with sulphuric acid. The reaction is typically carried out in an aqueous solution, where guanidine is dissolved in water and then sulphuric acid is added slowly with constant stirring. The reaction is exothermic and should be performed under controlled conditions to avoid overheating.
Industrial Production Methods: In industrial settings, this compound is often produced by reacting urea with sulphur trioxide and ammonia. This method involves the following steps:
- Urea is reacted with sulphur trioxide to form ammonium sulphate and isocyanic acid.
- The isocyanic acid is then reacted with ammonia to form guanidine.
- Finally, guanidine is reacted with sulphuric acid to produce this compound.
This method is efficient and yields a high purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Guanidinium sulphate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to form guanidine and other reduced forms.
Substitution: this compound can participate in substitution reactions where the guanidinium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield guanidine derivatives, while reduction may produce simpler amines .
Applications De Recherche Scientifique
Guanidinium sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: this compound is employed in protein denaturation studies and as a chaotropic agent to disrupt hydrogen bonding in proteins and nucleic acids.
Industry: this compound is used in the production of plastics, explosives, and other industrial chemicals
Mécanisme D'action
The mechanism of action of guanidinium sulphate involves its ability to disrupt hydrogen bonding and stabilize certain chemical structures. In biological systems, it enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes. This makes it useful in studies related to muscle function and nerve transmission .
Comparaison Avec Des Composés Similaires
Guanidine hydrochloride: Similar in structure but used primarily as a protein denaturant.
Ammonium sulphate: Used as a fertilizer and in protein purification.
Urea: Commonly used in fertilizers and as a starting material for guanidine synthesis.
Uniqueness: Guanidinium sulphate is unique due to its strong chaotropic properties, making it highly effective in disrupting hydrogen bonds in proteins and nucleic acids. This property is particularly valuable in biochemical and molecular biology research .
Propriétés
IUPAC Name |
diaminomethylideneazanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH5N3.H2O4S/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAKTBUPMOOXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[NH2+])(N)N.C(=[NH2+])(N)N.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H12N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113-00-8 (Parent) | |
| Record name | Guanidinium sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-68-5 | |
| Record name | Guanidinium sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidinium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













